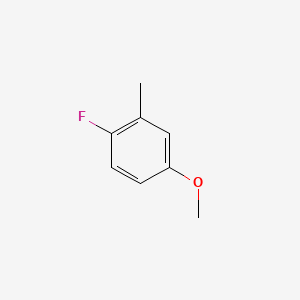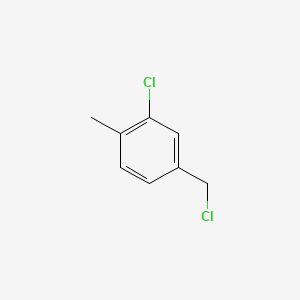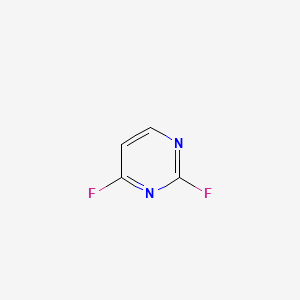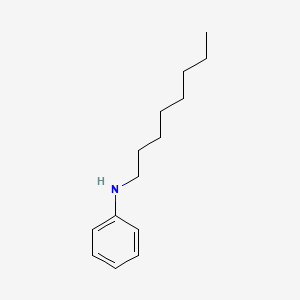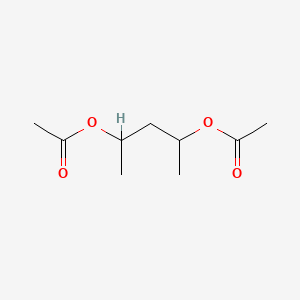
2,4-Diacetoxypentane
Vue d'ensemble
Description
2,4-Diacetoxypentane, also known as 2,4-DAP, is an organic compound and a member of the class of organic compounds known as acyclic acetals. It is a colorless, volatile liquid with a sweet, fruity odor. 2,4-DAP is used as an intermediate in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the manufacture of polymers and resins. 2,4-DAP is a relatively new compound, first synthesized in the late 1950s.
Applications De Recherche Scientifique
Polymer Chemistry Applications
- Thermal Decomposition of Polymers : Chytrý, Obereigner, and Lím (1973) investigated the thermal decomposition of poly(vinylacetate) models including 2,4-Diacetoxypentane. Their research provides insights into the decomposition processes of polymers, which is crucial for understanding polymer stability and degradation. The study of this compound's decomposition can help in designing more stable polymer materials (Chytrý, Obereigner, & Lím, 1973).
Organic Synthesis and Reaction Mechanisms
- Stereochemistry in Organic Reactions : Itoh, Ichikawa, Katano, and Ichikawa (1976) explored the stereochemical courses of reactions involving this compound. This research is significant for understanding how stereochemistry affects the outcomes of organic reactions, which is fundamental for synthesizing specific compounds with desired properties (Itoh, Ichikawa, Katano, & Ichikawa, 1976).
Analytical Chemistry Techniques
- Identification and Quantification of Compounds : Landaud, Lieben, and Picque (1998) developed a GC/MS method for the quantification of compounds including this compound. This method is critical for accurately identifying and measuring the concentrations of various compounds in mixtures, which has applications in environmental science, food and beverage quality control, and more (Landaud, Lieben, & Picque, 1998).
Safety and Hazards
A safety data sheet for “2,4-Diacetoxypentane” can be found on the Echemi website . For detailed safety and hazard information, please refer to the safety data sheet.
Relevant Papers One relevant paper titled “Chemistry of 1,3-Glycol Derivatives. I. The Reactions of 2,4-Pentanediol Derivatives” was found . This paper discusses the reactions of 2,4-pentanediol derivatives, which may include “this compound”. For more detailed information, please refer to the paper.
Propriétés
IUPAC Name |
4-acetyloxypentan-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-6(12-8(3)10)5-7(2)13-9(4)11/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSIRZGMYUQIBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00994571 | |
| Record name | Pentane-2,4-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00994571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7371-86-0 | |
| Record name | 2,4-Diacetoxypentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007371860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane-2,4-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00994571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,4-Diacetoxypentane in the study of 1,3-Glycol derivatives?
A: this compound serves as a key product in understanding the stereochemical course of reactions involving 1,3-Glycol derivatives like 2,4-Pentanediol. [] The research by Miyashita et al. demonstrates that this compound is formed with predominant retention of configuration when synthesized from specific precursors like 4-acetoxy-2-chloropentane or the tosylate of 4-acetoxy-2-pentanol. [] This observation provides valuable insights into the reaction mechanisms and the influence of reaction conditions on product stereochemistry.
Q2: How is this compound analyzed in complex mixtures?
A: Gas Chromatography-Mass Spectrometry (GC-MS) proves to be an effective technique for identifying and quantifying this compound within complex mixtures, such as the volatile oil extracted from Siraitia grosvenorii tubers. [] This method enables the separation and identification of this compound alongside other volatile compounds, making it a valuable tool in analytical chemistry and natural product research.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






